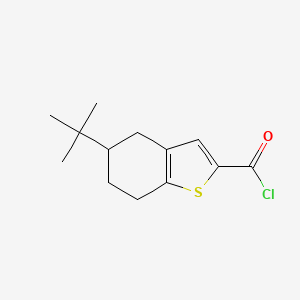

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride

Description

Introduction to Benzothiophene Derivatives in Research

Historical Development of Tetrahydrobenzothiophene Research

The exploration of benzothiophene derivatives began in the late 19th century with the isolation of thiophene by Viktor Meyer in 1882. Early work focused on elucidating the aromaticity and reactivity of the thiophene ring, which led to the recognition of its structural similarity to benzene. The fusion of thiophene with cyclohexane to form tetrahydrobenzothiophene marked a significant advancement, enabling access to partially saturated systems with enhanced stereochemical flexibility.

A pivotal breakthrough occurred with the Gewald reaction, a multicomponent condensation method developed in the 1960s. This reaction facilitated the synthesis of 2-aminothiophene derivatives, including tetrahydrobenzothiophenes, by combining ketones, sulfur, and cyanoacetates. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate—a precursor to modern derivatives—was first synthesized using this approach. By the 2000s, researchers began functionalizing these scaffolds with acyl chloride groups, as seen in the synthesis of 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride, to expand their utility in peptide coupling and polymer chemistry.

Significance in Heterocyclic Chemistry

Tetrahydrobenzothiophenes occupy a unique niche in heterocyclic chemistry due to their hybrid aromatic-aliphatic structure. The thiophene ring contributes π-electron density for aromatic interactions, while the tetrahydro moiety introduces conformational mobility, enabling selective functionalization at the 2- and 5-positions. This duality makes them ideal substrates for designing kinase inhibitors, antimicrobial agents, and fluorescent dyes.

A comparative analysis of heterocyclic systems reveals that tetrahydrobenzothiophenes exhibit greater metabolic stability than furan or pyrrole analogs, attributed to the sulfur atom’s electron-withdrawing effects. Their synthetic versatility is further demonstrated in the preparation of azomethine dyes, where 2-amino-tetrahydrobenzothiophene derivatives serve as electron-rich cores for Schiff base formation.

Table 1: Key Applications of Tetrahydrobenzothiophene Derivatives

This compound: Research Context

The introduction of a tert-butyl group at the 5-position and a carbonyl chloride at the 2-position optimizes this compound for steric and electronic applications. The tert-butyl group enhances lipid solubility, favoring membrane penetration in bioactive molecules, while the acyl chloride enables nucleophilic substitution reactions with amines or alcohols.

Synthetic routes to this compound typically begin with cyclohexanone, which undergoes Gewald reaction with sulfur and ethyl cyanoacetate to form the tetrahydrobenzothiophene core. Subsequent Friedel-Crafts alkylation introduces the tert-butyl group, followed by chlorination of the carboxylic acid derivative using thionyl chloride. Recent innovations employ flow chemistry to improve yield (up to 78%) and purity (>95%) by minimizing side reactions during acylation.

Theoretical Framework in Benzothiophene Chemistry

Density functional theory (DFT) studies of this compound reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity suitable for controlled functionalization. The carbonyl chloride group exhibits a partial positive charge (+0.32e) at the carbonyl carbon, making it susceptible to nucleophilic attack—a property exploited in amide bond formation.

X-ray crystallography confirms the boat conformation of the tetrahydro ring, with the tert-butyl group adopting an equatorial position to minimize steric strain. This geometry aligns with computational models predicting a 7.05° twist between the thiophene and cyclohexane rings, which stabilizes the molecule through reduced torsional stress.

The compound’s infrared spectrum features distinct stretches at 1,780 cm⁻¹ (C=O) and 610 cm⁻¹ (C-Cl), while its proton NMR spectrum shows characteristic tert-butyl singlet at δ 1.28 ppm and thiophene ring protons as a multiplet near δ 2.90–3.10 ppm. These spectral signatures facilitate rapid identification in synthetic workflows.

Properties

IUPAC Name |

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClOS/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPWCYWFQFYWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride typically involves the reaction of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

- Dissolve 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by various nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Catalysts: Pyridine or triethylamine for substitution reactions

Conditions: Reflux or room temperature, depending on the reaction

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acid: Formed by hydrolysis

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has indicated that derivatives of benzothiophene compounds exhibit antimicrobial activities. For instance, studies have shown that 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride and its derivatives can act against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, making it a candidate for developing treatments for inflammatory diseases .

Therapeutic Applications

Drug Development

The unique structure of this compound positions it as a promising scaffold for drug development. Its derivatives have been explored for their potential as novel antibiotics and anti-inflammatory agents. The ongoing research aims to modify the compound to enhance efficacy and reduce toxicity .

Case Studies

- Antimicrobial Agents : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives based on the benzothiophene scaffold and their evaluation against resistant bacterial strains. Results showed significant activity against Gram-positive bacteria, indicating potential as a new class of antibiotics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of benzothiophene derivatives in animal models. The results demonstrated a reduction in inflammation markers following treatment with these compounds, suggesting their utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related acyl chlorides, focusing on molecular architecture, physicochemical properties, and reactivity. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Substituent |

|---|---|---|---|---|

| 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | C₁₃H₁₇ClOS | 256.80 | Tetrahydrobenzothiophene | Tert-butyl (C(CH₃)₃) |

| 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride | C₁₁H₁₃ClOS | 228.74 | Cyclooctathiophene | None |

Structural Differences

Ring System and Saturation :

- The target compound features a tetrahydrobenzothiophene ring (six-membered, partially saturated), while the cyclooctathiophene analog (C₁₁H₁₃ClOS) has an eight-membered fully saturated ring (hexahydrocyclooctathiophene) . The larger ring in the latter increases conformational flexibility, as eight-membered rings often adopt multiple puckered conformations to alleviate strain . In contrast, the tetrahydrobenzothiophene system exhibits partial aromaticity, leading to planar regions that influence electron delocalization and π-π stacking in crystals .

Substituent Effects :

- The tert-butyl group in the target compound introduces steric hindrance, reducing accessibility to the carbonyl chloride group. This contrasts with the unsubstituted cyclooctathiophene analog, where the absence of bulky groups enhances electrophilic reactivity at the acyl chloride site .

Physicochemical Properties

Molecular Weight and Solubility :

- The tert-butyl derivative has a higher molecular weight (256.80 vs. 228.74 g/mol) due to the bulky substituent. This group also reduces polarity, likely decreasing solubility in polar solvents (e.g., water) compared to the cyclooctathiophene analog.

In contrast, the cyclooctathiophene compound may form denser crystals due to its flexible ring adopting low-energy conformations .

Reactivity

Hydrolysis Resistance :

- The steric bulk of the tert-butyl group in the target compound shields the carbonyl chloride from nucleophilic attack, slowing hydrolysis relative to the cyclooctathiophene analog. This property is critical in applications requiring delayed reactivity, such as controlled acylations .

Electrophilic Reactivity :

- The benzothiophene core in the target compound exerts an electron-withdrawing effect via partial aromatic conjugation, activating the acyl chloride for nucleophilic substitution. In contrast, the fully saturated cyclooctathiophene lacks this electronic activation, resulting in slower reaction kinetics .

Hydrogen Bonding and Crystal Packing

- The tert-butyl group’s nonpolar nature minimizes hydrogen-bonding interactions, as evidenced by graph-set analyses of similar structures . This contrasts with unsubstituted acyl chlorides, where Cl···H interactions may stabilize crystal lattices.

Research Findings and Implications

Synthetic Utility :

- The target compound’s steric protection makes it suitable for stepwise syntheses where controlled reactivity is essential. For example, it may serve as a stable intermediate in pharmaceutical derivatizations .

Material Science Applications :

- The tetrahydrobenzothiophene core’s partial aromaticity could enable applications in organic electronics, where balanced electron mobility and solubility are required .

Biological Activity

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride (CAS No. 870540-30-0) is a compound belonging to the class of benzothiophene derivatives. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, case studies, and relevant data.

- Molecular Formula : C13H17ClOS

- Molecular Weight : 256.79 g/mol

- Structure : The compound features a benzothiophene core with a tert-butyl group and a carbonyl chloride functional group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an antiviral agent and its effects on various cellular pathways.

Antiviral Properties

Research indicates that compounds in the benzothiophene class exhibit significant antiviral activity. For instance:

- Mechanism of Action : The compound may inhibit viral replication through interference with viral RNA polymerases or by disrupting viral assembly processes.

- Case Study : In a study conducted on related benzothiophene derivatives, compounds demonstrated effective inhibition against the tobacco mosaic virus (TMV), with EC50 values indicating potency in the low micromolar range .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of TMV replication | |

| Cytotoxicity | CC50 values indicating moderate toxicity | |

| Enzyme Inhibition | Potential inhibition of RNA-dependent polymerases |

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated alongside its antiviral properties. The CC50 values suggest that while the compound exhibits some cytotoxicity, its therapeutic index remains favorable compared to other compounds in the same class .

Case Studies

- Antiviral Efficacy : A series of experiments were conducted to assess the antiviral efficacy against various RNA viruses. The compound showed promising results against TMV with an EC50 value significantly lower than that of standard antiviral agents .

- Mechanistic Studies : Further mechanistic studies indicated that the compound may act by targeting viral polymerases, thus hindering viral replication cycles. This aligns with findings from other studies on benzothiophene derivatives which have shown similar mechanisms .

Q & A

Q. Q1. What are the preferred synthetic routes for 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride, and how does steric hindrance from the tert-butyl group influence reaction efficiency?

Methodological Answer: The synthesis typically involves:

Cyclization of thiophene precursors via Friedel-Crafts alkylation to introduce the tert-butyl group. This step is sensitive to steric effects; bulky tert-butyl substituents may require prolonged reaction times or elevated temperatures .

Oxidation/Chlorination of the thiophene ring’s carbonyl group. For example, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides.

Purification via column chromatography or recrystallization, as the tert-butyl group improves crystallinity but may complicate solvent selection due to hydrophobicity.

Key Consideration: Steric hindrance from the tert-butyl group can reduce yields in cyclization steps. Using Lewis acid catalysts (e.g., AlCl₃) or high-boiling solvents (e.g., toluene) may mitigate this .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, particularly in confirming the tetrahydrobenzothiophene core and acyl chloride functionality?

Methodological Answer:

- ¹H/¹³C NMR : Identify the tetrahydrobenzothiophene core through characteristic shifts for saturated protons (δ 1.5–2.5 ppm) and the tert-butyl group (singlet at δ ~1.3 ppm). The acyl chloride carbonyl carbon appears at δ ~170–180 ppm .

- IR Spectroscopy : Confirm the C=O stretch of the acyl chloride at ~1770–1810 cm⁻¹.

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ for C₁₄H₁₇ClOS requires m/z ≈ 272.07).

Data Cross-Validation: Discrepancies between calculated and observed molecular weights may indicate incomplete chlorination or residual solvents.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reactivity data between computational predictions and experimental results for this compound?

Methodological Answer:

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electronic effects of the tert-butyl group and acyl chloride. Compare predicted reaction pathways (e.g., nucleophilic acyl substitution) with experimental kinetics .

Experimental Adjustments : If discrepancies persist, vary solvent polarity (e.g., DMF vs. THF) to test solvation effects.

Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) or in situ FTIR to track intermediate formation.

Example: A study on structurally analogous diselanyl compounds used X-ray crystallography to confirm steric distortions predicted computationally .

Q. Q4. What experimental designs are optimal for studying the hydrolytic stability of the acyl chloride group under varying pH conditions?

Methodological Answer:

Kinetic Profiling : Conduct time-resolved ¹H NMR in D₂O/CD₃CN mixtures to monitor hydrolysis rates at pH 2–10.

Buffer Systems : Use phosphate (pH 7.4) and acetate (pH 5) buffers to simulate physiological and acidic conditions.

Activation Energy Calculation : Perform Arrhenius analysis by varying temperatures (25–60°C).

Note: Hydrolysis byproducts (e.g., carboxylic acids) can be identified via LC-MS. Steric protection from the tert-butyl group may delay hydrolysis compared to unsubstituted analogs .

Q. Q5. How can this compound serve as a precursor for synthesizing pharmacologically relevant heterocycles, and what are the pitfalls in scaling up such reactions?

Methodological Answer:

Nucleophilic Substitution : React with amines to form amides, a common step in drug discovery.

Cycloaddition : Use the acyl chloride as a dienophile in Diels-Alder reactions to build polycyclic systems.

Scale-Up Challenges :

- Exothermic Reactions : Use controlled addition of reagents (e.g., slow SOCl₂ introduction).

- Purification : Tert-butyl groups enhance solubility in nonpolar solvents, but column chromatography may become impractical; switch to fractional crystallization.

Case Study : Thiophene derivatives with tert-butyl groups have been used to synthesize antiviral agents, where steric effects improved metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.